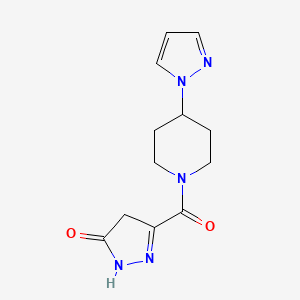![molecular formula C11H13FN2O B6638747 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea, also known as FCPU, is a synthetic compound that belongs to the class of cyclopropyl ureas. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, such as PI3K and COX-2 (Li et al., 2015; Zhang et al., 2016). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells (Zhang et al., 2016).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth (Li et al., 2015; Zhang et al., 2016). In animal models of inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activity of COX-2 (Li et al., 2015). In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition (Li et al., 2016).
实验室实验的优点和局限性
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily verified using standard analytical techniques. This compound has also been extensively studied for its potential therapeutic applications in various diseases, which makes it an attractive compound for further research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, more studies are needed to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Third, studies are needed to optimize the synthesis of this compound and develop more potent analogs. Fourth, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials. Finally, studies are needed to investigate the potential use of this compound as a tool compound to study the biology of cancer, inflammation, and neurological disorders.
合成方法
The synthesis of 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea involves the reaction of 2-fluorophenylcyclopropane with N-methyl-N-(trimethylsilyl)carbamate, followed by deprotection with TBAF (tetrabutylammonium fluoride) to yield this compound. The yield of this reaction is reported to be around 60-70% (Li et al., 2015).
科学研究应用
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Li et al., 2015; Zhang et al., 2016). This compound has also been shown to have anti-inflammatory effects in animal models of inflammation (Li et al., 2015). In addition, this compound has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease (Li et al., 2016).
属性
IUPAC Name |
1-[1-(2-fluorophenyl)cyclopropyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-13-10(15)14-11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFDUJMYHHNDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


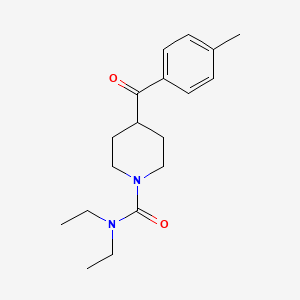
![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
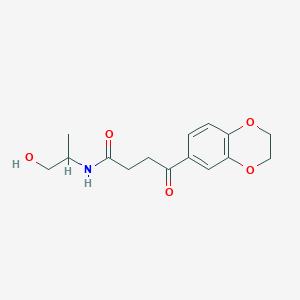
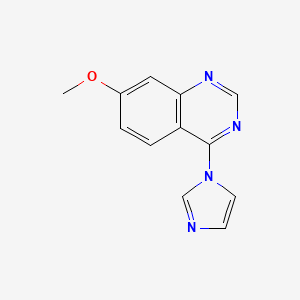



![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
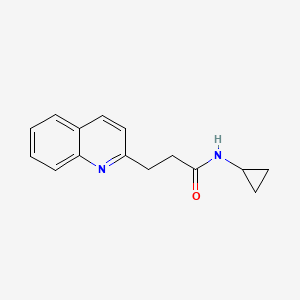
![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)


